molecular formula C25H22N4O7S4 B2604102 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate CAS No. 877643-49-7

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B2604102
CAS No.: 877643-49-7
M. Wt: 618.71
InChI Key: LEIXHGNUPSWKRF-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is a complex synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound is a sophisticated molecular hybrid, strategically designed by conjugating several pharmacophoric motifs: a 4H-pyran-3-yl core, a 1,3,4-thiadiazole ring linked via a thioether, a thiophene carboxamide, and a piperidine-1-sulfonyl benzoate ester. The 1,3,4-thiadiazole scaffold is a well-known privileged structure in anticancer and antimicrobial agent development, often contributing to inhibition of carbonic anhydrase [Source: National Library of Medicine] and other enzyme families. The inclusion of a sulfonamide group (piperidin-1-ylsulfonyl) is a classic feature in molecules designed to target enzymes, particularly carbonic anhydrases [Source: National Library of Medicine] and tyrosine kinases [Source: DrugBank] . Researchers can utilize this compound as a key chemical tool for probing structure-activity relationships (SAR) in the development of novel enzyme inhibitors. Its primary research applications include in vitro screening against a panel of kinases or carbonic anhydrase isoforms, mechanistic studies on cell proliferation and apoptosis, and serving as a sophisticated intermediate for further synthetic elaboration. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O7S4/c30-19-13-17(15-38-25-28-27-24(39-25)26-22(31)21-5-4-12-37-21)35-14-20(19)36-23(32)16-6-8-18(9-7-16)40(33,34)29-10-2-1-3-11-29/h4-9,12-14H,1-3,10-11,15H2,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIXHGNUPSWKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NN=C(S4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O7S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hybrid structure combining various functional groups, which contribute to its unique chemical reactivity and biological activity. The key structural components include:

  • Thiadiazole moiety : Known for its diverse biological activities.
  • Pyran ring : Often associated with antioxidant and anti-inflammatory properties.
  • Piperidine sulfonyl group : Potentially enhancing solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related thiadiazole compounds showed promising results against various bacterial strains, suggesting that the incorporation of the thiophene carboxamido group may enhance this activity due to synergistic effects with the pyran structure .

Anticancer Properties

The anticancer potential of 4-oxo derivatives has been documented in several studies. For instance, compounds similar to the one have shown cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Table 1 summarizes the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF720Cell cycle arrest
4-Oxo CompoundA549TBDTBD

Anticholinesterase Activity

The compound's potential as an anticholinesterase agent has also been explored. Research indicates that derivatives containing the thiadiazole nucleus can inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Some tested compounds exhibited IC50 values lower than that of donepezil, a standard treatment .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiadiazole moiety may interact with active sites of enzymes like AChE, leading to increased acetylcholine levels in synaptic clefts.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Oxidative Stress Reduction : The pyran structure may contribute to antioxidant activity, neutralizing free radicals and reducing oxidative stress in cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with enhanced lipophilicity showed increased membrane permeability and antimicrobial action .
  • Anticancer Studies : In vitro assays on various cancer cell lines revealed that certain modifications to the piperidine group significantly affected cytotoxicity, suggesting a structure–activity relationship (SAR) where specific substitutions can enhance therapeutic efficacy .

Scientific Research Applications

Synthetic Route Summary

StepReaction TypeKey Reagents
1CondensationThiophene-2-carboxylic acid, thiadiazole
2ThioetherificationThiophene derivative
3EsterificationBenzoic acid derivatives

Research indicates that the compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that derivatives containing thiadiazole and pyran structures often exhibit anticancer properties. The integration of these moieties in the compound enhances its potential as a therapeutic agent against various cancer types. The mechanism is believed to involve interference with cellular signaling pathways critical for cancer cell proliferation and survival .

Antimicrobial Properties

Compounds similar to this one have been found to possess antimicrobial activities. The thiadiazole unit is known for its ability to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Its unique structure allows it to interact with active sites on enzymes through hydrogen bonding and ionic interactions, disrupting normal biochemical functions .

Case Studies

Several studies have documented the applications of similar compounds in clinical settings:

  • Thiadiazole Derivatives : Research has indicated that certain thiadiazole derivatives exhibit potent anticancer activity by targeting specific kinases involved in tumor growth .
  • Pyran-Based Compounds : Pyran derivatives have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's .
  • Combination Therapies : The synergistic effects of combining this compound with other therapeutic agents have been explored, showing enhanced efficacy in treating resistant strains of bacteria and cancer cells .

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